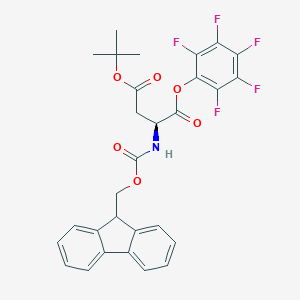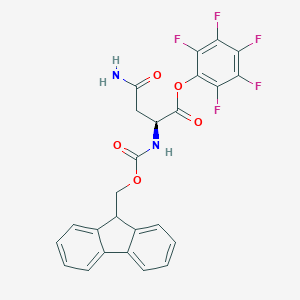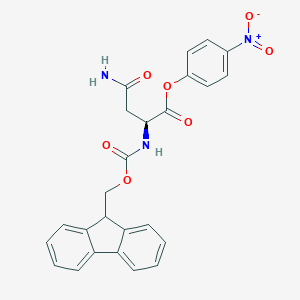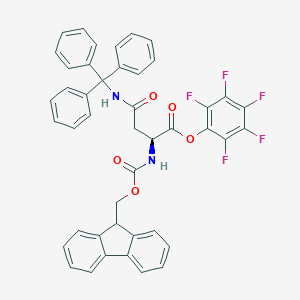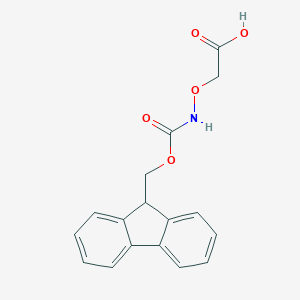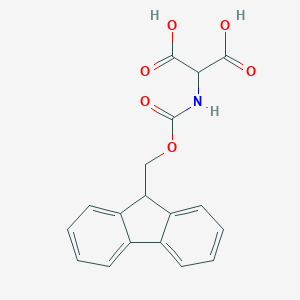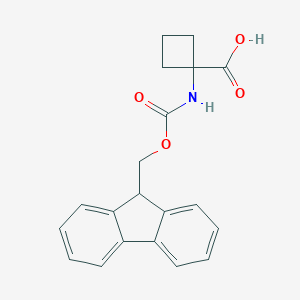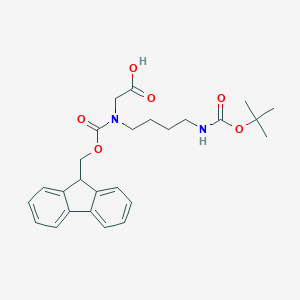
Fmoc-4-nitro-L-phenylalanine
Übersicht
Beschreibung
Fmoc-4-Nitro-L-phenylalanine is an F-moc protected molecule with potential for biochemical research . It is also known as Fmoc-Phe (4-NO2)-OH . The CAS Number is 95753-55-2 and its Molecular Weight is 432.43 . It has the Molecular Formula C24H20N2O6 .
Synthesis Analysis
Fmoc-4-Nitro-L-phenylalanine is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F . It is used as a building block in the synthesis of peptides, which are essential for drug development .Molecular Structure Analysis
The IUPAC Name of Fmoc-4-Nitro-L-phenylalanine is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid . The InChI Key is RZRRJPNDKJOLHI-QFIPXVFZSA-N .Chemical Reactions Analysis
Fmoc-4-Nitro-L-phenylalanine is used in the synthesis of peptides and proteins, which are essential components of many drugs . This product can be used to modify the properties of drugs, such as improving their solubility, stability, and bioavailability .Physical And Chemical Properties Analysis
Fmoc-4-Nitro-L-phenylalanine is a white to pale cream powder . It has a melting point of 213-223 °C . The Assay (HPLC) is ≥97.5% .Wissenschaftliche Forschungsanwendungen
Signal Transduction Studies : Fmoc-4-nitro-L-phenylalanine has been utilized in the synthesis of phosphotyrosyl mimetics for signal transduction studies. These compounds are useful in the preparation of inhibitors against signal transduction pathways, including SH2 domains, protein-tyrosine phosphatases, and PTP domains (Yao et al., 1999).
Tissue Engineering and Drug Delivery : This compound has been studied for its potential in tissue engineering and drug delivery. Hydrogels formed by Fmoc-short peptides, including halogenated phenylalanine derivatives, have been investigated as scaffolds for cell cultures and drug delivery systems. Specifically, hydrogels incorporating Fmoc-4-nitro-L-phenylalanine have shown potential for promoting cell adhesion and proliferation, which is critical in tissue engineering applications (Wang et al., 2013).
Study of Self-Assembly and Hydrogelation : The compound has been used to understand the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids. Research has shown that halogenation of the phenylalanine side chain can significantly influence the rate of self-assembly and the rheological properties of the resultant hydrogel. This research provides insights into the design and development of small molecule hydrogelators (Ryan et al., 2010).
Synthesis and Characterization in Peptide Applications : The compound has been synthesized and characterized for use in opioid peptides. This research contributes to the understanding of the structural and functional aspects of peptides containing Fmoc-4-nitro-L-phenylalanine (Yan, 2010).
Antibacterial Applications : Fmoc-4-nitro-L-phenylalanine has been incorporated into composite materials for antibacterial purposes. Nanoassemblies formed by this compound have been shown to inhibit bacterial growth and are not cytotoxic to mammalian cells, suggesting their potential in the development of biomedical materials (Schnaider et al., 2019).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426792 | |
| Record name | Fmoc-4-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-nitro-L-phenylalanine | |
CAS RN |
95753-55-2 | |
| Record name | Fmoc-4-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



